Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate

Anticancer activity IC50 Structure-activity relationship

Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate (CAS 1141011-53-1) is a 4,4′-diester-functionalized 2,2′-bipyridine that serves as a versatile, lipophilic ligand for transition-metal coordination chemistry. The isobutyl ester groups impart significantly enhanced solubility in organic solvents compared to the parent 4,4′-dicarboxy-2,2′-bipyridine (dcbpy), enabling homogeneous synthesis of Ru(II), Pd(II), and Cr(III) complexes under mild conditions.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B12105361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl 2,2'-bipyridine-4,4'-dicarboxylate
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC(C)C
InChIInChI=1S/C20H24N2O4/c1-13(2)11-25-19(23)15-5-7-21-17(9-15)18-10-16(6-8-22-18)20(24)26-12-14(3)4/h5-10,13-14H,11-12H2,1-4H3
InChIKeyHAJMXMJHEZUCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate – A Soluble Bipyridine Ligand for Advanced Coordination Complexes


Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate (CAS 1141011-53-1) is a 4,4′-diester-functionalized 2,2′-bipyridine that serves as a versatile, lipophilic ligand for transition-metal coordination chemistry. The isobutyl ester groups impart significantly enhanced solubility in organic solvents compared to the parent 4,4′-dicarboxy-2,2′-bipyridine (dcbpy), enabling homogeneous synthesis of Ru(II), Pd(II), and Cr(III) complexes under mild conditions [1]. This solubility advantage makes it a preferred precursor for the well‑known N3 ruthenium dye (bis(isothiocyanato)ruthenium(II) bis(4,4′-dicarboxy‑2,2′-bipyridine)) and for mesomorphic palladium(II) metallomesogens [2].

Why Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate Cannot Be Replaced by a Generic Bipyridine Ligand


The ester side-chain architecture directly governs solubility, lipophilicity, steric bulk, and the electronic properties of both the free ligand and its metal complexes. Switching from the diisobutyl ester to a smaller dimethyl or diethyl ester drastically reduces organic-solvent solubility, limiting solution‑phase synthesis and device‑processing options [1]. Conversely, replacing it with the free diacid or hydroxyl‑functionalized esters introduces unwanted hydrogen‑bond donors that can interfere with coordination equilibria and reduce the purity of the final metal complex. Branching at the ester α‑carbon (isobutyl vs. n‑butyl) further differentiates the steric profile and the hydrolytic stability of the ligand, parameters that are critical when the ester must survive a multi‑step synthetic sequence before its removal [2].

Quantitative Evidence Supporting Selection of Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate


Superior In‑Vitro Anticancer Activity Versus Dimethylbipyridine Analog

In a direct head‑to‑head cytotoxicity assay, the diisobutyl‑substituted bipyridine derivative (compound 72) exhibited substantially lower IC50 values against two cancer cell lines compared to the dimethyl‑substituted analog (compound 73). The diisobutyl derivative gave IC50 values of 3.65 µM and 5.09 µM, while the dimethyl derivative required 14.7 µM and 19.3 µM to achieve the same effect [1]. This represents a 4.0‑fold and 3.8‑fold improvement in potency, respectively.

Anticancer activity IC50 Structure-activity relationship

Enhanced Organic‑Solvent Solubility Enabling Homogeneous Ru‑Dye Synthesis

The diisobutyl ester form of 4,4′-dicarboxy‑2,2′-bipyridine (iBu₂dcbpy) dissolves readily in common organic solvents such as dichloromethane, acetonitrile, and acetone, whereas the parent diacid (dcbpy) requires strongly basic aqueous conditions for solubilization. This solubility contrast permits the clean, homogeneous preparation of the key intermediate Ru(iBu₂dcbpy)₂Cl₂, which is subsequently converted to the N3 dye [1]. No precipitation or phase‑separation issues are reported during the synthesis.

Solubility Ruthenium dye N3 precursor

First‑Order Linkage‑Isomerization Kinetics of the Ru‑N3 Dye Derivative

The minor linkage isomer of the diisobutyl‑ester‑protected N3 dye (isomer 2, with one S‑bound and one N‑bound thiocyanate) undergoes complete conversion to the thermodynamically stable N,N‑bound isomer 1 at 80 °C in DMSO‑d₆. The process follows first‑order kinetics with a rate constant k = 0.00014 s⁻¹ [1]. This kinetic fingerprint is unique to the isobutyl ester system; the rate and pathway are expected to differ for complexes bearing smaller (methyl, ethyl) or unbranched (n‑butyl) esters because of altered steric and electronic environments around the metal center.

Isomerization kinetics Linkage isomer Ruthenium dye

Recommended Application Scenarios for Diisobutyl 2,2′-bipyridine-4,4′-dicarboxylate


Soluble Precursor for High‑Purity Ru‑N3 Dye Synthesis

The diisobutyl ester serves as the ligand of choice when preparing the dichloro intermediate Ru(iBu₂dcbpy)₂Cl₂ for subsequent conversion to the N3 dye. Its high solubility in CH₂Cl₂ and CH₃CN eliminates the need for aqueous base and allows straightforward chromatographic purification, thereby reducing metal‑salt contamination and improving the lot‑to‑lot consistency of the final sensitizer [1].

Anticancer Metal‑Complex Lead Optimization

Medicinal chemists developing bipyridine‑based metallodrugs should prioritize the diisobutyl ester scaffold over the dimethyl ester. In direct cytotoxicity comparisons, the diisobutyl derivative exhibited IC50 values 3.8‑ to 4.0‑fold lower than its dimethyl counterpart, indicating a significant potency advantage that can accelerate hit‑to‑lead progression [2].

Solution‑Processable Metallomesogen Fabrication

When complexed to Pd(II), the diisobutyl‑substituted bipyridine ligand induces liquid‑crystalline (mesomorphic) behavior, whereas the free ligand is non‑mesogenic. This property is valuable for creating solution‑processable, self‑assembling materials for organic electronics and display technologies [3].

Electrochemical and Photophysical Studies of Ru(II) Complexes

The well‑defined isomerization kinetics (k = 1.4 × 10⁻⁴ s⁻¹ at 80 °C) of the diisobutyl‑ester‑protected N3 dye provide a controlled system for investigating linkage‑isomer effects on electron‑injection dynamics in DSSCs. Researchers can exploit this kinetic handle to prepare isomerically pure sensitizers and correlate structure with device performance [1].

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